Lipophilicity (logP) Ranking Within the 2-Alkoxy-4,6-dichloro-s-triazine Series
The isopropoxy derivative (logP 2.30) exhibits intermediate lipophilicity between the ethoxy (logP 1.76) and n-propoxy (logP 2.45) analogs, as determined by a consistent HPLC-derived algorithm [1][2][3]. This logP value correlates with partitioning behavior, where the isopropoxy substituent provides higher hydrophobicity than ethoxy (Δ logP +0.54) but lower than n-propoxy (Δ logP -0.15), despite identical molecular formula (C6H7Cl2N3O, MW 208.04) [3]. The methoxy analog, with logP ~1.19 (BOCSCI), is substantially more hydrophilic .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP 2.30 (2,4-dichloro-6-isopropoxy-1,3,5-triazine) |
| Comparator Or Baseline | 2,4-dichloro-6-ethoxy analog: logP 1.76; 2,4-dichloro-6-propoxy analog: logP 2.45; 2,4-dichloro-6-methoxy analog: logP ~1.19 |
| Quantified Difference | Isopropoxy is 0.54 logP units more lipophilic than ethoxy; 0.15 units less than n-propoxy; 1.11 units more than methoxy. |
| Conditions | HPLC reverse-phase retention-based estimation (SIELC Newcrom R1 algorithm). Methoxy logP from BOCSCI computational estimate. |
Why This Matters
Lipophilicity dictates membrane permeability, protein binding, and formulation compatibility; a shift of >0.5 logP units can alter biodistribution and require reformulation, making direct analog substitution unsuitable without re-validation.
- [1] SIELC Technologies. 2,4-Dichloro-6-isopropoxy-1,3,5-triazine: logP 2.30. Published online 2018. View Source
- [2] SIELC Technologies. 2,4-Dichloro-6-ethoxy-1,3,5-triazine: logP 1.76. Published online 2018. View Source
- [3] SIELC Technologies. 2,4-Dichloro-6-propoxy-1,3,5-triazine: logP 2.45. Published online 2018. View Source
